Cas no 1708274-89-8 (4-Ethoxy-2-methylquinolin-7-amine)

4-Ethoxy-2-methylquinolin-7-amine 化学的及び物理的性質
名前と識別子
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- 4-Ethoxy-2-methyl-quinolin-7-ylamine
- 7-Quinolinamine, 4-ethoxy-2-methyl-
- 4-Ethoxy-2-methylquinolin-7-amine
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- インチ: 1S/C12H14N2O/c1-3-15-12-6-8(2)14-11-7-9(13)4-5-10(11)12/h4-7H,3,13H2,1-2H3
- InChIKey: HAWGXAQMXDRPGI-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=C(N)C=2)C(OCC)=CC=1C
4-Ethoxy-2-methylquinolin-7-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM241679-1g |
4-Ethoxy-2-methylquinolin-7-amine |
1708274-89-8 | 97% | 1g |
$545 | 2022-09-02 | |
Chemenu | CM241679-1g |
4-Ethoxy-2-methylquinolin-7-amine |
1708274-89-8 | 97% | 1g |
$514 | 2021-08-04 | |
Chemenu | CM241679-10g |
4-Ethoxy-2-methylquinolin-7-amine |
1708274-89-8 | 97% | 10g |
$1636 | 2021-08-04 | |
Chemenu | CM241679-5g |
4-Ethoxy-2-methylquinolin-7-amine |
1708274-89-8 | 97% | 5g |
$1169 | 2021-08-04 |
4-Ethoxy-2-methylquinolin-7-amine 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
4-Ethoxy-2-methylquinolin-7-amineに関する追加情報
Professional Introduction to 4-Ethoxy-2-methylquinolin-7-amine (CAS No. 1708274-89-8)
4-Ethoxy-2-methylquinolin-7-amine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1708274-89-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The structural features of 4-Ethoxy-2-methylquinolin-7-amine make it a promising candidate for further investigation in drug discovery and development.
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The presence of an ethoxy group at the 4-position and a methyl group at the 2-position of the quinoline ring introduces specific electronic and steric properties that can modulate the biological activity of the molecule. Additionally, the amine functional group at the 7-position provides a site for further chemical modification, enabling the synthesis of more complex derivatives with enhanced pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-Ethoxy-2-methylquinolin-7-amine and biological targets. These studies have highlighted the potential of this compound as a scaffold for developing novel therapeutic agents. For instance, virtual screening algorithms have been employed to identify binding pockets on target proteins where 4-Ethoxy-2-methylquinolin-7-amine can interact with high affinity. This approach has led to the discovery of new analogs with improved binding affinity and selectivity.
In vitro studies have demonstrated that 4-Ethoxy-2-methylquinolin-7-amine exhibits promising activity against various disease-causing pathogens. Notably, research has shown that this compound can inhibit the growth of certain resistant bacterial strains by interfering with essential metabolic pathways. The ethoxy and methyl substituents appear to play a crucial role in modulating the compound's ability to disrupt bacterial cell wall synthesis and DNA replication. These findings are particularly relevant in light of the growing concern over antibiotic-resistant infections.
The pharmacokinetic properties of 4-Ethoxy-2-methylquinolin-7-amine are also of considerable interest. Preclinical studies have indicated that this compound exhibits favorable solubility and bioavailability, suggesting its potential for oral administration. Furthermore, preliminary toxicity studies have shown that 4-Ethoxy-2-methylquinolin-7-amine is well-tolerated at therapeutic doses, although further investigations are needed to fully assess its safety profile.
The synthesis of 4-Ethoxy-2-methylquinolin-7-amine represents another area of active research. Chemists have developed efficient synthetic routes that utilize readily available starting materials and minimize hazardous byproducts. These methods often involve multi-step reactions, including cyclization, alkylation, and functional group transformations. The optimization of these synthetic pathways is crucial for large-scale production and cost-effective manufacturing.
The versatility of 4-Ethoxy-2-methylquinolin-7-amine as a pharmacological scaffold has also led to its exploration in combination therapies. By pairing this compound with other active agents, researchers aim to enhance therapeutic efficacy while reducing side effects. Preliminary data suggest that combinations involving 4-Ethoxy-2-methylquinolin-7-amine show synergistic effects against certain types of cancer cells, making them an attractive option for clinical trials.
The integration of artificial intelligence (AI) into drug discovery has accelerated the development process for compounds like 4-Ethoxy-2-methylquinolin-7-amine. AI-driven platforms can predict molecular properties and optimize synthetic routes with remarkable accuracy, significantly reducing the time required to bring new drugs to market. These technologies are particularly valuable in identifying novel derivatives with enhanced pharmacological activity.
The future prospects for 4-Ethoxy-2-methylquinolin-7-am ine are bright, with ongoing research aimed at elucidating its mechanism of action and expanding its therapeutic applications. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. As our understanding of disease mechanisms continues to evolve, compounds like CAS No. 1708274 -89 -8 will play an increasingly important role in addressing unmet medical needs.
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